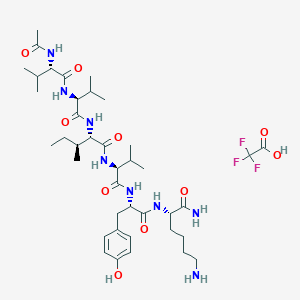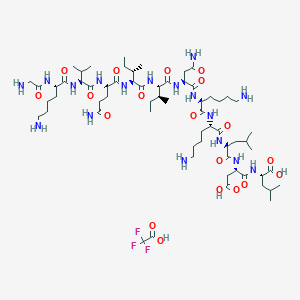
Acetyl-PHF4 amide Trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Acetyl-PHF4 amide Trifluoroacetate” is a polypeptide that can be found by peptide screening . It is used in applications related to Alzheimer’s Disease and Tau Peptides . The sequence of this compound is Ac-IVYK-NH2 .
Synthesis Analysis
The synthesis of trifluoroacetamides, which are related to the compound , involves the activation of the nitrogen with a trifluoroacetyl group . Trifluoroacetic acid (TFA), a component of the compound, is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Molecular Structure Analysis
The molecular weight of “this compound” is 562.70 g/mol . The formula of this compound is C28H46N6O6 . The structure of amides, in general, shows the C-N double bond character with its plane geometry .
Chemical Reactions Analysis
Trifluoroacetamides, which are related to the compound , can undergo a mild deprotection process at low temperatures . This process involves the initial activation of the nitrogen with a trifluoroacetyl group, followed by reductive cleavage of the p-toluenesulfonyl group with samarium diiodide .
Physical And Chemical Properties Analysis
Amides, in general, are solids at room temperature . The boiling points of amides are much higher than those of alcohols of similar molar mass . Amides of five or fewer carbon atoms are soluble in water .
Applications De Recherche Scientifique
Cell Signaling and Phosphorylation
Research highlights the importance of N-acetylated proteins in cell signaling and phosphorylation processes. A novel electrostatic mechanism suggests that N-acetylation leads to an increase in the amide dipole and electrostatic field, potentially serving as a bridge in electron transfer within cell signaling pathways. This mechanism underscores the intricate relationship between N-acetylation and phosphorylation, hinting at the broader implications of acetylated compounds in biochemistry and cell biology (Kovacic, 2011).
Organic Synthesis
Trifluoromethanesulfonic acid, related to Acetyl-PHF4 amide Trifluoroacetate through its trifluoroacetate moiety, has been utilized in organic synthesis, including electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, and more. Its high protonating power and low nucleophilicity make it a valuable reagent for synthesizing new organic compounds, demonstrating the utility of trifluoroacetate derivatives in chemical synthesis (Kazakova & Vasilyev, 2017).
Environmental Studies
In environmental studies, the degradation of polyfluoroalkyl chemicals, which share structural similarities with this compound, has been extensively reviewed. These studies emphasize the environmental fate, biodegradability, and potential effects of such compounds, highlighting their persistence and toxic profiles. The review also suggests that microbial degradation pathways could play a critical role in mitigating the environmental impact of these substances (Liu & Mejia Avendaño, 2013).
Drug Discovery and Biomedical Applications
While explicit studies directly related to "this compound" in drug discovery or biomedical applications were not found, research on similar acetylated compounds and derivatives, like N-Acetylcysteine amide, illustrates the potential for these substances in treating various disorders. These compounds can cross the blood-brain barrier and have shown therapeutic potential in neurological disorders, suggesting a broader application range for acetylated compounds in medicine and pharmacology (Sunitha et al., 2013).
Mécanisme D'action
Target of Action
Acetyl-PHF4 amide trifluoroacetate is a polypeptide that can be found by peptide screening
Mode of Action
It is known that peptides can interact with their targets in a variety of ways, including binding to specific receptors or enzymes, altering their activity, or acting as structural components .
Biochemical Pathways
For example, they can modulate signal transduction pathways, influence gene expression, or affect protein synthesis and degradation .
Pharmacokinetics
They are typically metabolized by proteolytic enzymes and excreted via the kidneys .
Result of Action
These can include altering cellular signaling, modulating immune responses, or influencing cell growth and differentiation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the stability and activity of peptides .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N6O6.C2HF3O2/c1-6-17(4)24(31-18(5)35)28(40)34-23(16(2)3)27(39)33-22(15-19-10-12-20(36)13-11-19)26(38)32-21(25(30)37)9-7-8-14-29;3-2(4,5)1(6)7/h10-13,16-17,21-24,36H,6-9,14-15,29H2,1-5H3,(H2,30,37)(H,31,35)(H,32,38)(H,33,39)(H,34,40);(H,6,7)/t17-,21-,22-,23-,24-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIZIVPMVRBVFS-CWMIYESISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47F3N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














